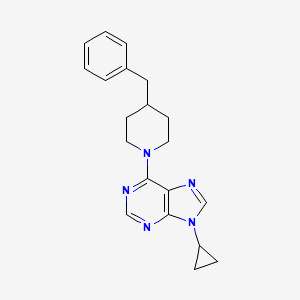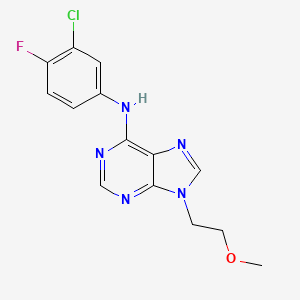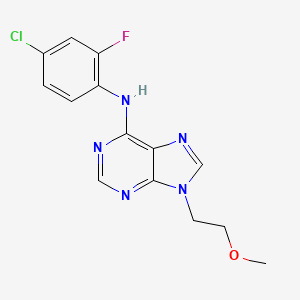
N-(2-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine: is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a bromophenyl group and a methoxyethyl group attached to the purine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenylamine and 9H-purine-6-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Reaction Steps: The reaction involves the coupling of 2-bromophenylamine with 9H-purine-6-amine in the presence of a base like potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature, typically around 100-120°C, for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-(2-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) in solvents like ethanol or acetonitrile.
Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed:
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Applications De Recherche Scientifique
Chemistry: N-(2-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic applications. It may be explored as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the development of advanced materials and chemical products. Its reactivity and functional groups make it suitable for various applications.
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets. The bromophenyl group and the purine ring can engage in binding interactions with proteins or enzymes, potentially modulating their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
- N-(2-chlorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine
- N-(2-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine
- N-(2-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine
Comparison:
- N-(2-bromophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules.
- N-(2-chlorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine has a chlorine atom instead of bromine, which may result in different chemical and biological properties.
- N-(2-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine contains a fluorine atom, potentially altering its electronic properties and reactivity.
- N-(2-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine has a methyl group, which can affect its steric and electronic characteristics.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-9-(2-methoxyethyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN5O/c1-21-7-6-20-9-18-12-13(16-8-17-14(12)20)19-11-5-3-2-4-10(11)15/h2-5,8-9H,6-7H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGNCTPFTCTCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(N=CN=C21)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-4-methoxyphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6468147.png)
![9-(2-methoxyethyl)-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6468157.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468160.png)
![N-[(2,4-dichlorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468168.png)
![6-{5-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468174.png)
![1-ethyl-2-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6468182.png)
![1-ethyl-2-[5-(5-fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6468190.png)

![3-ethoxy-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridazine](/img/structure/B6468206.png)




![N-(2,4-dimethoxyphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6468240.png)
